Magnesium acrylate

Catalog No.
S567802
CAS No.
5698-98-6
M.F
C6H6MgO4
M. Wt
166.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium acrylate

CAS Number

5698-98-6

Product Name

Magnesium acrylate

IUPAC Name

magnesium;prop-2-enoate

Molecular Formula

C6H6MgO4

Molecular Weight

166.41 g/mol

InChI

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2

InChI Key

DWLAVVBOGOXHNH-UHFFFAOYSA-L

SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2]

Synonyms

2-propenoic acid, acrylate, acrylic acid, acrylic acid, aluminum salt, acrylic acid, ammonium salt, acrylic acid, Ca (2:1) salt, acrylic acid, Ca (2:1) salt, dihydrate, acrylic acid, cobalt (2+) salt, acrylic acid, Fe (3+) salt, acrylic acid, magnesium salt, acrylic acid, potassium salt, acrylic acid, silver salt, acrylic acid, sodium salt, acrylic acid, zinc salt, Hystoacril, magnesium acrylate, vinylformic acid

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2]

Drug Delivery:

  • Hydrogels: Researchers are exploring magnesium acrylate for developing hydrogels for drug delivery. These hydrogels are three-dimensional networks that can hold large amounts of water and potentially encapsulate drugs. Studies have shown that magnesium acrylate hydrogels exhibit good biocompatibility and controlled drug release properties, making them promising candidates for oral and other administration routes [].
  • Enzyme immobilization: Magnesium acrylate microgels can be used to immobilize enzymes, which are essential biological catalysts. This immobilization process can improve the stability and reusability of enzymes, making them more efficient for various applications, such as biocatalysis and biosensors [].

Environmental Applications:

  • Wastewater treatment: Magnesium acrylate is being investigated for its potential role in removing heavy metals from wastewater. Studies suggest it can effectively adsorb and remove various metal ions, including lead, cadmium, and copper, from contaminated water [].

Other Potential Applications:

  • Biomedical materials: Researchers are exploring the use of magnesium acrylate in developing bone implants and tissue engineering scaffolds due to its biocompatibility and potential to promote bone cell growth [].
  • Polymer synthesis: Magnesium acrylate can act as a precursor for the synthesis of various functional polymers with potential applications in areas like coatings, adhesives, and electronics [].

Magnesium acrylate is an organometallic compound with the chemical formula C6_6H6_6MgO4_4 and a molecular weight of approximately 166.415 g/mol. It appears as a white powder and has a melting point exceeding 220 °C. This compound is notable for its role as a polymerization initiator and crosslinking agent in various applications, particularly in the fields of materials science and biomedicine . Magnesium acrylate is synthesized from acrylic acid and magnesium salts, resulting in a compound that exhibits both ionic and covalent bonding characteristics.

, primarily involving polymerization processes. It can undergo free radical polymerization, which is crucial for creating polymer networks used in adhesives, coatings, and sealants. Additionally, it can react with other monomers to form copolymers, enhancing the mechanical properties of the resultant materials . The compound also exhibits reactivity with various functional groups, allowing it to be utilized in modifying existing polymers or creating new materials with tailored properties.

Research into the biological activity of magnesium acrylate is limited but suggests potential applications in drug delivery systems and tissue engineering. Its biocompatibility makes it a candidate for use in biomedical applications where interaction with biological tissues is required. Studies indicate that magnesium acrylate can enhance cell adhesion and proliferation when incorporated into polymeric scaffolds .

Magnesium acrylate can be synthesized through several methods:

  • Direct Reaction: Reacting acrylic acid with magnesium oxide or magnesium carbonate under controlled conditions to yield magnesium acrylate.
  • Solvent-Based Methods: Utilizing solvents to facilitate the reaction between magnesium salts and acrylic acid, allowing for better control over the reaction environment.
  • Polymerization Techniques: Employing methods such as emulsion or suspension polymerization to incorporate magnesium acrylate into larger polymer matrices.

These methods allow for variations in purity and molecular weight of the final product, influencing its properties and applications .

Studies on the interactions of magnesium acrylate with other materials reveal its effectiveness in improving compatibility between dissimilar polymers. For instance, it has been shown to enhance the interfacial adhesion between polypropylene and ethylene-propylene-diene rubber, leading to improved mechanical properties of the composite material . This property is particularly valuable in developing advanced composite materials that require specific performance characteristics.

Several compounds share structural or functional similarities with magnesium acrylate:

Compound NameChemical FormulaUnique Properties
Calcium acrylateC6_6H8_8CaO4_4Higher solubility in water; used in dental applications
Zinc acrylateC6_6H8_8ZnO4_4Acts as a stabilizer in plastics; promotes adhesion
Barium acrylateC6_6H8_8BaO4_4Used in radiation shielding materials

Magnesium acrylate is unique due to its balance of ionic and covalent bonding characteristics, which enhances its compatibility with various polymers while retaining sufficient reactivity for crosslinking applications . Its biocompatibility also sets it apart from other metal acrylates, making it suitable for biomedical applications.

Physical Description

Liquid

UNII

38V94J49HW

Related CAS

79-10-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 13 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 13 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5698-98-6

Wikipedia

Magnesium acrylate

General Manufacturing Information

Construction
2-Propenoic acid, magnesium salt (2:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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